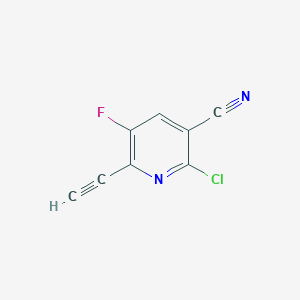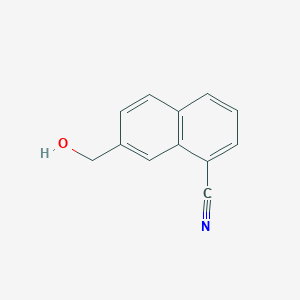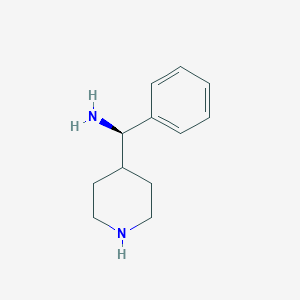![molecular formula C10H8N2O2 B11909104 6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline CAS No. 66353-97-7](/img/structure/B11909104.png)
6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline is a heterocyclic compound that features a fused ring system combining a quinoxaline core with a dioxole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 6-methylquinoxaline with glyoxal in the presence of an acid catalyst to form the dioxole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the quinoxaline ring.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the quinoxaline ring using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structural properties make it a candidate for the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
作用機序
The mechanism of action of 6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 6-Methyl-[1,3]dioxolo[4,5-g]quinoline
- 6-Methyl-[1,3]dioxolo[4,5-g]isoquinoline
- 6-Methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid
Uniqueness
6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline is unique due to its specific ring fusion and the presence of both a quinoxaline and a dioxole ring. This structural arrangement imparts distinct electronic and steric properties, making it valuable for various applications that require specific molecular interactions and stability.
特性
CAS番号 |
66353-97-7 |
|---|---|
分子式 |
C10H8N2O2 |
分子量 |
188.18 g/mol |
IUPAC名 |
6-methyl-[1,3]dioxolo[4,5-g]quinoxaline |
InChI |
InChI=1S/C10H8N2O2/c1-6-4-11-7-2-9-10(14-5-13-9)3-8(7)12-6/h2-4H,5H2,1H3 |
InChIキー |
MDKOMFXWBKGKQF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC3=C(C=C2N=C1)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Hydroxybenzo[b]thiophene 1,1-dioxide](/img/structure/B11909049.png)
![(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11909050.png)

![4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11909063.png)





![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11909109.png)


